
trans-4-tert-Butylcyclohexanecarboxylic acid
Übersicht
Beschreibung
trans-4-tert-Butylcyclohexanecarboxylic acid (CAS RN: 943-29-3) is a monocarboxylic acid with a tert-butyl substituent at the trans-4 position of the cyclohexane ring. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol . The compound is synthesized via established methods, including recrystallization from hexane, yielding a melting point of 172–174°C . It is characterized by high stereochemical purity (>98.4% trans isomer in its ethyl ester form) , making it valuable in stereoselective syntheses.
Key applications include its use as a precursor in pharmaceutical intermediates, such as the synthesis of N-((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-henylpropyl)-4-tert-butylcyclohexanecarboxamide . Its rigid trans configuration enhances steric effects, influencing reactivity and molecular interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trans-4-tert-Butylcyclohexanecarboxylic acid involves the hydrogenation of 4-tert-butylbenzoic acid. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction, but with optimized conditions for higher yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-tert-Butylcyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted cyclohexanecarboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
trans-4-tert-Butylcyclohexanecarboxylic acid features a tert-butyl group attached to the cyclohexane ring at the 4-position. Its molecular formula is with a molecular weight of 184.28 g/mol. The compound exists predominantly in the trans configuration, which influences its chemical reactivity and physical properties.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Key Applications:
- Synthesis of Amides: It serves as a precursor for synthesizing amides, such as N-((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide, which has potential therapeutic applications .
- Chiral Building Block: The compound is used in asymmetric synthesis due to its chiral nature, allowing for the creation of enantiomerically enriched products .
Medicinal Chemistry
The compound's structural features make it a valuable candidate in medicinal chemistry for drug design and development.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. A study demonstrated that certain synthesized derivatives showed improved efficacy compared to standard treatments .
- Antimicrobial Properties: Another study highlighted its potential as an antimicrobial agent against various pathogens, suggesting its use in developing new antibiotics .
Material Science
In material science, this compound is explored for its potential applications in polymer chemistry.
Applications:
- Polymer Additive: The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyolefins has shown improved performance characteristics .
Data Tables
Application Area | Specific Use Cases |
---|---|
Organic Synthesis | Synthesis of amides and chiral building blocks |
Medicinal Chemistry | Anticancer activity; antimicrobial properties |
Material Science | Polymer additive for enhanced properties |
Wirkmechanismus
The mechanism of action of trans-4-tert-Butylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Structural and Physical Properties
Table 1: Physical Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid and Analogues
Key Observations:
- The trans isomer exhibits a higher melting point than the cis isomer due to enhanced crystallinity from reduced steric clashes .
- The tert-butyl group in the trans configuration imposes greater steric hindrance compared to the linear butyl chain in 4-butylcyclohexanecarboxylic acid, affecting solubility and reactivity .
Chemical Reactivity and Stability
Table 2: Reactivity in Common Reactions
Key Insights:
Biologische Aktivität
trans-4-tert-Butylcyclohexanecarboxylic acid (C11H20O2) is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid functional group. This unique structure imparts significant biological activity, influencing various biochemical pathways and interactions with biological molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The compound is notable for its ability to form hydrogen bonds and ionic interactions due to the presence of the carboxylic acid group. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The tert-butyl substituent contributes steric hindrance, which can affect binding affinity and selectivity towards molecular targets.
Key Chemical Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to ketones or alcohols | KMnO4, CrO3 |
Reduction | Forms cyclohexane derivatives | LiAlH4, NaBH4 |
Substitution | Replaces carboxylic acid group | SOCl2 |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties:
- Neuropharmacological Activity : In studies involving nicotine-induced depolarization in HEK cells, the compound displayed antagonistic properties with an IC50 of approximately 430 nM. This suggests potential use in modulating nicotinic acetylcholine receptors (nAChRs), particularly α4β2 nAChR subtypes .
- Anti-inflammatory Properties : Preliminary studies have shown that this compound may influence inflammatory pathways, although detailed mechanisms remain to be elucidated.
- Ligand Properties : The compound has been investigated for its role as a ligand in drug design, demonstrating the ability to interact with specific receptors in a selective manner.
Case Studies
- Nicotine Self-Administration : A study involving transgenic mice indicated that alterations in the α4 nAChR subunit could modify nicotine self-administration behaviors. This highlights the potential for this compound as a therapeutic agent in smoking cessation therapies .
- Synthesis of Selective Compounds : Research has focused on synthesizing derivatives of this compound to enhance selectivity for nAChR subtypes. A series of compounds were screened for their activity against α4β2 and α3β4 nAChRs, revealing promising candidates for further development .
Applications in Drug Development
The unique structural characteristics of this compound make it a valuable scaffold in medicinal chemistry. Its ability to modulate receptor activity suggests potential applications in developing treatments for neurological disorders and addiction therapies.
Q & A
Q. What are the established synthetic routes for trans-4-tert-Butylcyclohexanecarboxylic acid, and how can reaction conditions be optimized for high stereochemical purity?
Basic Research Question
The compound is synthesized via established methods involving cyclohexane ring functionalization. A common approach includes:
Synthesis of the ethyl ester : Alkylation of cyclohexanecarboxylic acid derivatives followed by esterification.
Recrystallization : Purification using hexane to isolate the trans isomer, achieving a melting point of 172–174°C .
Chromatographic verification : Gas chromatography (GC) confirms ≥98.4% trans isomer purity .
Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Control temperature during recrystallization to avoid cis-trans isomerization.
- Validate purity via GC or HPLC with chiral columns.
Q. What analytical techniques are most effective for confirming the stereochemical purity of this compound?
Basic Research Question
Method | Conditions | Purity Achieved | Reference |
---|---|---|---|
Gas Chromatography (GC) | Ethyl ester derivative analysis | 98.4% trans | |
HPLC | Chiral stationary phase | ≥99% trans | Implied* |
Melting Point | Recrystallized from hexane | 170–175°C |
*Note: While HPLC is not explicitly cited in evidence, it is a standard method for stereochemical analysis.
Q. How should researchers address discrepancies in reported melting points (e.g., 172–174°C vs. 170–175°C)?
Advanced Research Question
Discrepancies arise from:
- Purity variations : Lower purity samples (e.g., 95% vs. 98.4%) depress melting points .
- Recrystallization solvent : Hexane vs. other solvents may affect crystal packing .
- Instrument calibration : Thermometer accuracy and heating rate (e.g., 1°C/min vs. 2°C/min).
Resolution Protocol :
Reproduce synthesis with ≥98% purity via GC .
Use differential scanning calorimetry (DSC) for precise measurement.
Q. What strategies can be employed to functionalize this compound into amine derivatives while maintaining stereochemistry?
Advanced Research Question
Stepwise Functionalization :
Esterification : Convert to ethyl ester using H₂SO₄/EtOH .
Aminolysis : React with NH₃ or alkylamines under anhydrous conditions.
Purification : Chromatography (e.g., silica gel) to isolate trans-4-tert-Butylcyclohexylamine (99% trans) .
Challenges :
- Racemization risk at high temperatures. Mitigate by using low-temperature (-20°C) reactions.
- Steric hindrance from the tert-butyl group may slow nucleophilic attack.
Q. What safety precautions are necessary when handling this compound?
Basic Research Question
Hazard | Precaution | Reference |
---|---|---|
Skin/Irritation | Wear nitrile gloves and lab coat | |
Eye Damage | Use safety goggles; rinse with water for 15 mins | |
Inhalation | Use fume hood; avoid aerosol formation |
Q. What key physical properties influence its reactivity in organic reactions?
Basic Research Question
Q. How does the tert-butyl group influence crystal packing in derivatives?
Advanced Research Question
In X-ray crystallography studies (e.g., tosyloxymethyl derivatives), the bulky tert-butyl group:
- Disrupts symmetry : Creates voids in the lattice, reducing crystal density.
- Directs hydrogen bonding : Carboxylic acid groups form dimers, stabilized by van der Waals interactions .
Eigenschaften
IUPAC Name |
4-tert-butylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQKEGYITJBHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241408, DTXSID301259837 | |
Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-55-8, 943-28-2, 943-29-3 | |
Record name | 4-tert-Butylcyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5451-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5451-55-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-4-tert-Butylcyclohexanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-tert-Butylcyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-tert-Butylcyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.